5-(Bromomethyl)-2-methylpyridine
Overview
Description
5-(Bromomethyl)-2-methylpyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromomethyl group attached to the fifth position and a methyl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method is the bromomethylation reaction, where 2-methylpyridine is treated with formaldehyde and hydrobromic acid (HBr) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2,5-dimethylpyridine or other reduced derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
2-Bromomethylpyridine: Similar structure but lacks the methyl group at the second position.
3-Bromomethylpyridine: Bromomethyl group is attached to the third position instead of the fifth.
4-Bromomethylpyridine: Bromomethyl group is attached to the fourth position.
Uniqueness: 5-(Bromomethyl)-2-methylpyridine is unique due to the specific positioning of the bromomethyl and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHSZNSSOEFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622906 | |
Record name | 5-(Bromomethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792187-67-8 | |
Record name | 5-(Bromomethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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